molecular formula C19H21ClN2O4 B2573184 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-58-0

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2573184
CAS No.: 2034360-58-0
M. Wt: 376.84
InChI Key: JDZYTIVNMOJKGA-UHFFFAOYSA-N
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Description

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 2,4-oxazolidinedione heterocycle, a scaffold known to possess diverse biological activities. The 2,4-oxazolidinedione core is a privileged structure in drug discovery, notably serving as the foundational framework for a class of anticonvulsant medications . The specific structure of this compound integrates a pyrrolidine ring and a 4-chlorophenyl-substituted cyclopentane group, suggesting potential for targeted interaction with various enzymatic pathways. Its complex architecture makes it a valuable chemical intermediate or a reference standard for researchers investigating structure-activity relationships (SAR), metabolic disease pathways, and neurological disorders. As a sophisticated small molecule, it is suited for use in high-throughput screening, lead optimization, and mechanistic studies in vitro. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYTIVNMOJKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H21ClN2O3S\text{C}_{19}\text{H}_{21}\text{ClN}_2\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 392.9 g/mol
  • CAS Number: 1798640-54-6
  • Density and Boiling Point: Not available in current literature

Synthesis

The synthesis of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step reactions starting from simpler precursors. The synthesis pathway generally includes the formation of key intermediates followed by cyclization to yield the final product.

Synthetic Route Overview:

  • Formation of Pyrrolidine Derivative: Starting from 4-chlorophenyl cyclopentanecarbonyl chloride reacted with pyrrolidine.
  • Cyclization: The oxazolidine ring is formed through further reactions involving diones.
  • Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research into the biological activity of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been limited, but it is hypothesized to exhibit several activities based on its structural components.

Potential Biological Activities:

  • Antidiabetic Properties: The thiazolidinedione (TZD) moiety suggests potential insulin-sensitizing effects, similar to other TZD derivatives known for their antidiabetic properties.
  • Antimicrobial Activity: Compounds with similar structures have shown activity against various pathogens, indicating possible antimicrobial properties .
  • Anti-parasitic Effects: Related compounds have demonstrated efficacy against Toxoplasma gondii, suggesting that this compound may also possess anti-parasitic activity .

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related compounds provide insights into its potential biological effects.

CompoundActivityReference
3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acidAnti-Toxoplasma gondii
TZD derivativesInsulin sensitization
Thiazolidinone derivativesAntimicrobial

The precise mechanism of action for 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione remains to be fully elucidated. However, it is likely to involve interactions with specific enzymes or receptors involved in metabolic pathways or pathogen inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, comparisons are drawn with halogen-substituted analogs from recent studies.

Key Findings :

Halogen Effects: The 4-chlorophenyl group in the target compound and C1/C2 confers moderate lipophilicity (LogP ~3.5–5.3), which may enhance membrane permeability. Bromine substitution (C3/C4) increases molecular weight and potency (lower IC₅₀), suggesting heavier halogens improve cytotoxicity .

Structural Complexity: The cyclopentanecarbonyl-pyrrolidine linker in the target compound introduces conformational rigidity, contrasting with the flexible enone chains in C1–C3. This rigidity may improve target selectivity but reduce solubility.

Biological Activity :

  • While C1–C4 exhibit cytotoxic activity against cancer cell lines (IC₅₀: 4.2–12.4 μM), the target compound’s oxazolidine-2,4-dione core is more commonly associated with anticonvulsant or antimicrobial activity in literature. Direct cytotoxic data for the target compound are unavailable, necessitating further study.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

StepTypical ConditionsCatalysts/SolventsYield RangeReference
Cyclization80–100°C, N₂ atmospherePd/C, DMF60–75%
AcylationRT, anhydrousTEA, THF70–85%
Final Coupling0°C to RT, pH 7.0–7.5EDCI, DCM50–65%

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, while the oxazolidine-dione carbonyls resonate near δ 170–175 ppm .
  • X-ray Crystallography : Resolve complex stereochemistry (e.g., pyrrolidine ring conformation) and validate molecular geometry .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can contradictory reports on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

Answer:
Contradictions often arise from divergent assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Compare results across enzymatic (e.g., fluorogenic substrate hydrolysis) and cell-based assays (e.g., MTT for cytotoxicity) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., cyclooxygenase-2) versus non-target proteins .

Q. Example Workflow :

In vitro enzyme inhibition assay → Identify IC₅₀ values.

Cytotoxicity screening → Establish selectivity index (IC₅₀_enzyme / IC₅₀_cell).

Molecular dynamics simulations → Validate target engagement .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action?

Answer:

  • Biochemical Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzymes .
  • Metabolic Stability Studies : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, informing pharmacokinetic optimization .
  • Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to confirm functional relevance .

Basic: What are the primary challenges in resolving the stereochemistry of this compound?

Answer:
The compound’s stereogenic centers (e.g., pyrrolidine C3, cyclopentane ring) require:

  • Chiral Chromatography : Use Chiralpak® columns with heptane/ethanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
  • Cocrystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for X-ray analysis .

Advanced: How should researchers design stability studies under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV (365 nm) and visible light; quantify photodegradation products .

Q. Table 2: Stability Protocol for Physiological Conditions

ConditionParametersAnalytical MethodKey Metrics
Acidic (pH 1.2)37°C, 72 hoursHPLC-UV% Parent compound
Neutral (pH 7.4)37°C, 7 daysLC-MSDegradation products
Oxidative Stress3% H₂O₂, 24 hoursNMRStructural integrity

Advanced: What computational tools are effective for predicting SAR and off-target effects?

Answer:

  • QSAR Modeling : Use Schrödinger’s QikProp to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Docking Simulations (Glide) : Screen against the Protein Data Bank (PDB) to identify off-target binding .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize bioavailability and reduce toxicity .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting, avoiding commercial or industrial contexts.

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